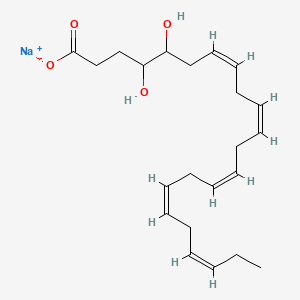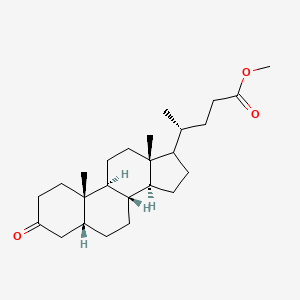![molecular formula C11H14F3N3O B13845047 (1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoropropanoyl group, an amino group, and a carbonitrile group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This is achieved through a cyclization reaction, often involving a Diels-Alder reaction or a similar cycloaddition process.
Introduction of the Trifluoropropanoyl Group: This step involves the use of trifluoroacetic anhydride or a similar reagent under controlled conditions to introduce the trifluoropropanoyl group.
Formation of the Carbonitrile Group: This is achieved through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile: can be compared with other bicyclic compounds containing trifluoropropanoyl groups, amino groups, or carbonitrile groups.
Uniqueness
- The unique combination of functional groups in this compound, along with its specific stereochemistry, distinguishes it from other similar compounds. This uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C11H14F3N3O |
|---|---|
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
(1S,2S,5R)-3-[(2R)-2-amino-3,3,3-trifluoropropanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C11H14F3N3O/c1-10(2)5-4-17(6(3-15)7(5)10)9(18)8(16)11(12,13)14/h5-8H,4,16H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
XQUNHTSMVCSQHY-WCTZXXKLSA-N |
Isomerische SMILES |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)[C@H](C(F)(F)F)N)C#N)C |
Kanonische SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(F)(F)F)N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


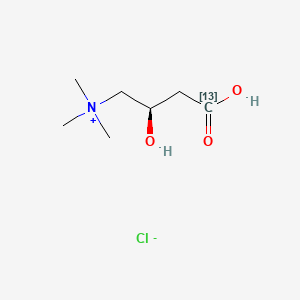
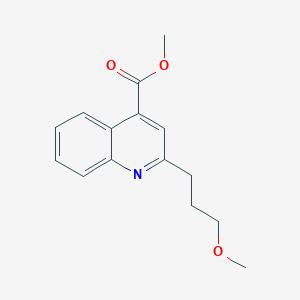
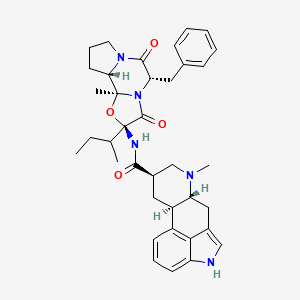
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
